2-hydroxy-2-(3-methoxyphenyl)propanoic Acid
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Overview
Description
2-hydroxy-2-(3-methoxyphenyl)propanoic acid, commonly known as homovanillic acid (HVA), is a metabolite of the neurotransmitter dopamine. HVA is formed by the breakdown of dopamine in the brain and is excreted in the urine. It is widely used as a biomarker for dopamine neurotransmission and is used in research to study the function of the dopaminergic system.
Mechanism of Action
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the reuptake of dopamine, 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of dopamine receptors in the brain, leading to changes in behavior and mood. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for dopamine neurotransmission has several advantages. It is a non-invasive method for measuring dopamine function, as it can be measured in urine or cerebrospinal fluid. It is also a relatively stable metabolite, which allows for accurate measurement over time. However, there are limitations to the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels can be influenced by factors such as diet, exercise, and medication use, which can make interpretation of results difficult.
Future Directions
There are several future directions for research involving 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid. One area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for the early detection of neurodegenerative disorders such as Parkinson's disease. Another area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid to monitor the effectiveness of treatments for psychiatric disorders such as schizophrenia. Additionally, there is interest in developing new methods for measuring 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels that are more sensitive and specific than current methods.
Synthesis Methods
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be synthesized by the oxidation of dopamine using potassium permanganate or by the enzymatic breakdown of dopamine by monoamine oxidase. The resulting 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be extracted from urine or cerebrospinal fluid and analyzed using high-performance liquid chromatography.
Scientific Research Applications
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid is widely used as a biomarker for dopamine neurotransmission in research studies. It has been used to study the role of dopamine in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels have also been used to monitor the effectiveness of treatments for these disorders.
properties
CAS RN |
162405-09-6 |
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Product Name |
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid |
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-4-3-5-8(6-7)14-2/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
CPWQLKNMLGVORT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
synonyms |
2-HYDROXY-2-(3-METHOXYPHENYL)PROPANOIC ACID |
Origin of Product |
United States |
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